3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of heterocyclic amides and is characterized by its unique structural features, which include a bromine atom and a tetrahydrobenzo[b][1,4]oxazepine ring system. The compound's molecular formula is , and it has a molecular weight of approximately 417.3 g/mol.
The compound is cataloged under the CAS number 921562-85-8 and can be found in various chemical databases such as PubChem and BenchChem. It is synthesized through specific chemical reactions involving various reagents and conditions.
This compound can be classified as:
The synthesis of 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide typically involves multi-step synthetic routes. These routes may include:
The synthetic process often requires controlled reaction conditions such as specific temperatures, solvents (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., palladium-based catalysts). The yield and purity of the final product can be optimized through careful monitoring of reaction times and conditions.
The molecular structure of 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can be represented using various notations:
CCN1C(=O)C(C)(C)COc2cc(NC(=O)c3ccc(Br)cc3)ccc21
RUYTXBHHHWPRCA-UHFFFAOYSA-N
The significant structural features include:
The compound may undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide involves its interaction with specific biological targets. It may act as an inhibitor for certain kinases or receptors involved in cellular signaling pathways. Detailed studies are necessary to elucidate its precise molecular interactions and biological effects.
While specific physical properties such as melting point and boiling point are often not available for complex organic compounds like this one, it is essential to consider factors like solubility in organic solvents and stability under various conditions.
Key chemical properties include:
The applications of 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide are primarily in scientific research. Its unique structure suggests potential uses in:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3